molecular formula C13H15BrN2O3 B13495471 1-(3-Bromo-4-isopropoxy-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Bromo-4-isopropoxy-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13495471
M. Wt: 327.17 g/mol
InChI Key: XRLGCPSEFKJHDO-UHFFFAOYSA-N
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Description

1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of diazinane derivatives, which are known for their diverse chemical and biological properties

Preparation Methods

The synthesis of 1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves several steps, typically starting with the preparation of the phenyl ring substituted with bromine and isopropoxy groups. The diazinane ring is then introduced through a series of reactions, including cyclization and functional group transformations. Common synthetic routes include:

Chemical Reactions Analysis

1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Common reagents and conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products.

Scientific Research Applications

1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-bromo-4-(propan-2-yloxy)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

1-(3-bromo-4-propan-2-yloxyphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H15BrN2O3/c1-8(2)19-11-4-3-9(7-10(11)14)16-6-5-12(17)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18)

InChI Key

XRLGCPSEFKJHDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br

Origin of Product

United States

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